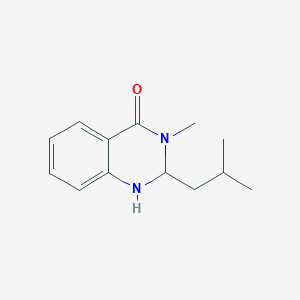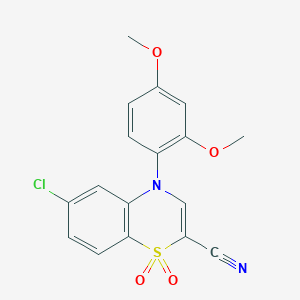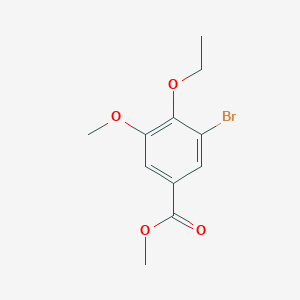![molecular formula C15H27N3O B2738455 N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide CAS No. 1252453-45-4](/img/structure/B2738455.png)
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anticancer drug due to its ability to selectively kill cancer cells.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide inhibits RNA polymerase I transcription by binding to DNA and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, which selectively kills cancer cells that are highly dependent on these processes.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of ribosomal RNA and ribosomal protein genes, as well as induce apoptosis in cancer cells. N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide has also been shown to increase the expression of DNA damage response genes, leading to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide is its ability to selectively kill cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is its potential toxicity, which needs to be carefully monitored in clinical trials.
Future Directions
There are a number of future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide. Additionally, further studies are needed to better understand the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide and its potential side effects.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide involves several steps, including the reaction of 2,6-dimethylbenzonitrile with cyclopropylmethylamine to form N-(1-cyano-1-cyclopropylethyl)-2,6-dimethylbenzamide. The resulting compound is then reacted with 4-methylpentan-2-ylamine to form N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide, which is N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer cells. N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide has been tested in preclinical models of multiple myeloma, acute myeloid leukemia, and breast cancer, and has shown promising results.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-11(2)8-12(3)18(5)9-14(19)17-15(4,10-16)13-6-7-13/h11-13H,6-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMDSRKTBSMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N(C)CC(=O)NC(C)(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B2738374.png)


![7-(4-Chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2738378.png)
![Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2738380.png)
![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)
![1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2738382.png)

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)


![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)

